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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylpyridine

CAS No.: 1227574-24-4

Cat. No.: B087523

Get Quote

Executive Summary
Compound: 2-Chloro-4-fluoro-5-methylpyridine (CAS: 1227574-24-4) Molecular Formula:

C₆H₅ClFN Molecular Weight: 145.56 g/mol Predicted LogP: ~2.3 (Lipophilic)

This technical guide provides a comprehensive framework for understanding, predicting, and

experimentally determining the solubility profile of 2-Chloro-4-fluoro-5-methylpyridine. As a

halogenated pyridine intermediate critical in the synthesis of kinase inhibitors and

agrochemicals, its solubility behavior is governed by the interplay between its lipophilic halogen

substituents and the basic pyridine nitrogen. This document outlines the theoretical basis for

solvent selection, detailed experimental protocols for solubility determination, and

thermodynamic modeling strategies.

Physicochemical Basis of Solubility[1]
To master the solubility of 2-Chloro-4-fluoro-5-methylpyridine, one must first deconstruct its

molecular interactions.
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Structural Analysis
The molecule features three distinct electronic regions affecting solvation:

The Pyridine Ring (Basic Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). This

facilitates solubility in protic solvents (e.g., Ethanol, Methanol) via H-bonding, and in acidic

aqueous media via protonation.

Halogen Substituents (Cl at C2, F at C4): These electron-withdrawing groups reduce the

basicity of the ring nitrogen compared to unsubstituted pyridine. They significantly increase

lipophilicity (LogP ~2.3), driving high solubility in chlorinated solvents (DCM, Chloroform) and

aromatics (Toluene).

Methyl Group (C5): Adds steric bulk and hydrophobic character, further decreasing water

solubility and enhancing compatibility with non-polar solvents.

Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound exhibits

the following solubility hierarchy:
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Solvent Class
Representative
Solvents

Predicted Solubility Mechanism

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Dipole-dipole

interactions; "Like

dissolves like"

Polar Aprotic
DMSO, DMF,

Acetonitrile
High (>100 mg/mL)

Strong dipole

interactions; disruption

of crystal lattice

Esters/Ketones Ethyl Acetate, Acetone Moderate-High

Dipole-dipole;

moderate H-bonding

capability

Alcohols
Methanol, Ethanol,

IPA
Moderate

H-bonding with

pyridine nitrogen;

limited by alkyl chain

length

Aromatic

Hydrocarbons
Toluene, Xylene Moderate

-

stacking interactions

Aliphatics Hexane, Heptane Low

Lack of polar

interactions; useful as

anti-solvents

Water Water (Neutral pH) Very Low (<1 mg/mL)
Hydrophobic effect

dominates

Experimental Protocol: Equilibrium Solubility
Determination
As a Senior Application Scientist, I recommend the Shake-Flask Method coupled with HPLC-

UV as the gold standard for generating regulatory-grade solubility data. This protocol ensures

thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Equipment
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Substance: 2-Chloro-4-fluoro-5-methylpyridine (>98% purity).

Solvents: HPLC Grade (MeOH, ACN, Water, Toluene, DCM, EtOAc).

Equipment: Thermostated orbital shaker, 0.45 µm PTFE syringe filters (compatible with

organics), HPLC system with UV/DAD detector.

Step-by-Step Methodology
Phase 1: Sample Preparation (Saturation)

Excess Addition: Add the solid compound to 5 mL of the selected solvent in a borosilicate

glass vial until a visible solid precipitate remains (supersaturation).

Equilibration: Place vials in a thermostated shaker set to the target temperature (e.g., 25.0 ±

0.1 °C).

Agitation: Shake at 200 RPM for 24 to 48 hours. Note: 24h is usually sufficient for small

molecules, but 48h confirms equilibrium.

Phase 2: Phase Separation

Sedimentation: Stop agitation and allow the suspension to settle for 1 hour. This prevents

filter clogging.

Filtration: Draw the supernatant using a pre-warmed syringe (to prevent precipitation) and

filter through a 0.45 µm PTFE filter into an HPLC vial. Discard the first 0.5 mL of filtrate to

account for filter adsorption.

Phase 3: Quantification (HPLC-UV)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase: ACN:Water (60:40 v/v) is a good starting point given the LogP of 2.3.

Detection: UV at 260 nm (Pyridine characteristic absorption).
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Calculation: Determine concentration using an external calibration curve (5-point linear fit, R²

> 0.999).

Workflow Visualization
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Dilution
(Mobile Phase) HPLC-UV Analysis Solubility Value

(mg/mL)

Click to download full resolution via product page

Figure 1: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.

Thermodynamic Modeling
For process scale-up, measuring solubility at a single temperature is insufficient. You must

model solubility as a function of temperature (

) to calculate the enthalpy of dissolution (

).

Modified Apelblat Equation
This empirical model is widely used for correlating solubility data of pyridine derivatives in

organic solvents:

: Mole fraction solubility.

: Absolute temperature (K).[1]

: Empirical constants determined by regression analysis.

Application: Perform the shake-flask experiment at 278.15 K, 288.15 K, 298.15 K, 308.15 K,

and 318.15 K. Fit the data to the Apelblat equation to predict solubility at any intermediate

temperature, critical for designing cooling crystallization processes.

Solvent Selection Strategy for Applications
Selecting the right solvent depends on the process goal: Reaction vs. Purification.
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Reaction Solvents
For nucleophilic substitution (SɴAr) on the C2-Chlorine or C4-Fluorine:

Recommended:Acetonitrile or DMF.

Reasoning: These polar aprotic solvents solvate cations well but leave anions (nucleophiles)

"naked" and reactive, accelerating the substitution on the electron-deficient pyridine ring.

Crystallization Solvents (Purification)
Recommended System:Ethyl Acetate / Hexane (Solvent / Anti-solvent).

Reasoning:

Ethyl Acetate: Good solubility at high temperatures (boiling), moderate at room temp.

Hexane: Poor solubility at all temperatures.

Protocol: Dissolve crude 2-Chloro-4-fluoro-5-methylpyridine in hot EtOAc. Slowly add

Hexane until turbidity appears. Cool slowly to 4°C to maximize yield and purity.

Decision Logic
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Objective?

Synthesis / Reaction Purification / Crystallization

Reaction Type? Solubility Profile

Nucleophilic Sub.
(SNAr) Suzuki/Buchwald

Use: DMF, DMSO, ACN
(Enhances Nucleophile)

Use: Toluene/Water, Dioxane
(Catalyst Stability)

Too Soluble?
(e.g. DCM)

Steep Sol. Curve?
(e.g. Ethanol)

Use: DCM + Hexane
(Anti-Solvent Method)

Use: Ethanol or EtOAc
(Cooling Crystallization)

Click to download full resolution via product page

Figure 2: Decision Matrix for Solvent Selection based on Application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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